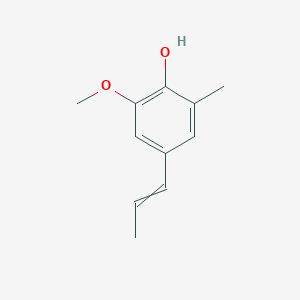

2-Methoxy-6-methyl-4-prop-1-enylphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methoxy-6-methyl-4-prop-1-enylphenol is an organic compound with the molecular formula C11H14O2. It is a phenolic compound characterized by the presence of a methoxy group, a methyl group, and a prop-1-enyl group attached to the benzene ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-methyl-4-prop-1-enylphenol typically involves the alkylation of a phenolic precursor. One common method is the reaction of 2-methoxy-6-methylphenol with an appropriate alkylating agent under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the alkylating agent can be an allyl halide or a similar compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-methyl-4-prop-1-enylphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into corresponding alcohols or other reduced forms.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic derivatives.

Reduction: Alcohols and other reduced phenolic compounds.

Substitution: Halogenated or nitrated phenolic derivatives.

Scientific Research Applications

2-Methoxy-6-methyl-4-prop-1-enylphenol has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-methyl-4-prop-1-enylphenol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the STAT3 pathway, which plays a crucial role in neuroinflammation and neurodegeneration . By inhibiting this pathway, the compound can reduce inflammation and protect against neuronal damage.

Comparison with Similar Compounds

Similar Compounds

2-Methoxy-4-prop-2-enylphenol: Similar structure but with a different position of the prop-2-enyl group.

4-Allyl-2-methoxyphenol:

Uniqueness

2-Methoxy-6-methyl-4-prop-1-enylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit the STAT3 pathway sets it apart from other similar compounds, making it a valuable compound for research in neurodegenerative diseases .

Biological Activity

2-Methoxy-6-methyl-4-prop-1-enylphenol, also known as 2-methoxy-4-methyl-6-(prop-2-en-1-yl)phenol, is a compound derived from eugenol. It has garnered attention due to its potential biological activities, particularly in the realms of antioxidant and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and research findings.

Synthesis of this compound

The synthesis of this compound typically involves several steps starting from eugenol. The process includes:

- O-Allylation Reaction : The initial step involves the catalytic O-allylation of eugenol using CTAB (Cetyltrimethylammonium bromide) at room temperature.

- Claisen Rearrangement : The allylated product undergoes Claisen rearrangement to yield 2,4-diallyl-6-methoxyphenol.

- Isomerization : Finally, isomerization occurs under alkaline conditions to produce the target compound .

Chemical Structure

The chemical structure can be represented as follows:

This structure indicates the presence of a methoxy group, a methyl group, and a propene side chain, which are crucial for its biological activity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. The antioxidant activity is primarily assessed using methods such as:

- DPPH Assay : This method measures the ability of the compound to scavenge free radicals.

- TBARS Method : This assay evaluates the inhibition of lipid peroxidation in linoleic acid oxidation.

In studies, it was found that the compound effectively inhibited malondialdehyde (MDA) formation, a marker for oxidative stress, thereby demonstrating its potential as a natural antioxidant .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .

Toxicological Profile

While exploring its biological activities, it is essential to consider the toxicological aspects. In animal studies, this compound has shown low dermal penetration and moderate toxicity at high doses. For instance, doses exceeding 1000 mg/kg in rats resulted in observable toxic effects including liver damage and alterations in body weight .

Case Study 1: Antioxidant Efficacy

In a controlled study assessing the antioxidant efficacy of this compound against oxidative stress induced by copper ions in linoleic acid, significant reductions in MDA levels were recorded. The compound demonstrated an IC50 value comparable to established antioxidants like butylated hydroxytoluene (BHT) .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory mechanisms of this compound revealed that it significantly reduced prostaglandin E2 (PGE2) levels in macrophage cultures stimulated with lipopolysaccharides (LPS). This effect was attributed to the inhibition of COX enzymes, highlighting its potential as an anti-inflammatory agent .

Properties

CAS No. |

186743-29-3 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-methoxy-6-methyl-4-prop-1-enylphenol |

InChI |

InChI=1S/C11H14O2/c1-4-5-9-6-8(2)11(12)10(7-9)13-3/h4-7,12H,1-3H3 |

InChI Key |

WNRFSDIWIBKOKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC1=CC(=C(C(=C1)C)O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.